molecular formula C15H13N3OS2 B2853162 N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1210023-85-0

N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2853162
CAS No.: 1210023-85-0
M. Wt: 315.41
InChI Key: PMNCWLIMGZXUGD-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a (1-(thiophen-2-yl)cyclopropyl)methyl moiety. The cyclopropane ring and thiophene substituent introduce steric and electronic effects that may influence biological activity or material properties.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c19-14(10-3-4-11-12(8-10)18-21-17-11)16-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNCWLIMGZXUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Thiophene Functionalization: The thiophene ring is usually synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.

    Coupling Reactions: The thiophene and cyclopropyl intermediates are coupled using a suitable linker, often through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.

    Benzo[c][1,2,5]thiadiazole Introduction: The benzo[c][1,2,5]thiadiazole moiety is introduced via a condensation reaction with appropriate precursors.

    Final Coupling and Amide Formation: The final step involves coupling the benzo[c][1,2,5]thiadiazole with the cyclopropyl-thiophene intermediate and forming the carboxamide group through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Processes: To enhance efficiency and yield.

    Automated Reaction Monitoring: For precise control over reaction conditions.

    Purification Techniques: Such as crystallization, chromatography, or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The nitro groups in the benzo[c][1,2,5]thiadiazole can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride (LAH), palladium on carbon (Pd/C) with hydrogen.

    Coupling Reagents: Palladium catalysts, boronic acids for Suzuki coupling.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of benzo[c][1,2,5]thiadiazole.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: Used in the development of organic semiconductors, OLEDs, and other electronic materials.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide depends on its application:

    Biological Systems: It may interact with specific proteins or enzymes, inhibiting or modulating their activity.

    Materials Science: It may act as an electron donor or acceptor in electronic devices, facilitating charge transfer.

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

Thiazole and Thiadiazole Derivatives
  • 4-Methyl-2-phenylthiazole-5-carbohydrazide (Compound 2, ): This derivative lacks the cyclopropane-thiophene group but shares a thiazole-carboxamide backbone. Its derivatives, such as compound 7b (IC50 = 1.61 ± 1.92 µg/mL against HepG-2), demonstrate potent anticancer activity.
  • N-(2-Phenyl-1,3-thiazol-5-yl)acetamide Derivatives () :
    These compounds incorporate triazole and benzimidazole groups instead of thiadiazole. For example, 9c (with a 4-bromophenyl substituent) showed strong binding in molecular docking studies. The thiadiazole core in the target compound may offer enhanced π-π stacking or hydrogen-bonding interactions compared to acetamide-linked thiazoles .

Benzo[c][1,2,5]thiadiazole-Based Compounds
  • DTCPB and DTCTB (): These materials feature benzo[c][1,2,5]thiadiazole fused with aromatic amines (e.g., di-p-tolylamino groups). While designed for optoelectronics, their structural similarity to the target compound highlights the versatility of the thiadiazole core. Replacing electron-rich aryl amines with a thiophene-cyclopropane group may alter electronic properties, shifting applications from photovoltaics to bioactive molecules .

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiophene ring, a cyclopropyl group, and a benzo[c][1,2,5]thiadiazole moiety, which have been associated with various pharmacological effects.

Structural Characteristics

The molecular formula of this compound is C15H15N3OS. The structural components of this compound suggest potential interactions with biological targets that could lead to significant therapeutic effects.

Structural Formula

C15H15N3OS\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}\text{S}

Antimicrobial Properties

Research indicates that compounds with the thiadiazole moiety exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Specifically, derivatives of 1,3,4-thiadiazole have shown promising results in inhibiting the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundActivity TypeTarget OrganismMIC (μg/mL)
2-Amino-1,3,4-thiadiazoleAntibacterialStaphylococcus aureus62.5
2-Amino-1,3,4-thiadiazoleAntifungalCandida albicans47.5
This compoundAntimicrobialVariousTBD

Note : The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of a compound required to inhibit the growth of a microorganism.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity of Thiadiazole Derivatives

In a study examining the anticancer effects of various thiadiazole derivatives:

  • Compound A showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 10 μM.
  • Compound B , structurally similar to this compound, exhibited a reduction in cell viability by 75% at 20 μM concentration.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Interaction with specific enzymes critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.

Conclusion and Future Research Directions

This compound presents a promising scaffold for the development of new antimicrobial and anticancer agents. Future research should focus on:

  • Comprehensive in vitro and in vivo studies to elucidate its pharmacokinetics and toxicity profiles.
  • Structure-activity relationship (SAR) studies to optimize its efficacy against specific pathogens and cancer types.

Continued exploration into this compound's biological activity could lead to significant advancements in therapeutic applications.

Q & A

Basic: What are the key synthetic steps for preparing N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves:

Core Formation : Preparation of the benzo[c][1,2,5]thiadiazole-5-carboxylic acid via cyclization of o-phenylenediamine derivatives with sulfur sources.

Activation : Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Coupling : Reaction with the amine component (e.g., (1-(thiophen-2-yl)cyclopropyl)methanamine) under basic conditions (e.g., triethylamine in dry DMF or THF).
Critical parameters include inert atmosphere (N₂/Ar) for moisture-sensitive steps and purification via column chromatography .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings require strict oxygen-free conditions.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in cyclopropane formation.
  • Temperature Control : Low temperatures (−78°C to 0°C) stabilize reactive intermediates; reflux (80–120°C) accelerates coupling steps.
  • Workflow Validation : Monitor reactions via TLC or HPLC-MS to isolate intermediates before degradation .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the thiophene and cyclopropyl groups.
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations.
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • UV-Vis : Assesses π-conjugation in the benzo[c][1,2,5]thiadiazole core .

Advanced: What challenges arise in crystallographic studies of this compound, and how are they resolved?

Methodological Answer:

  • Crystal Growth : Poor solubility in common solvents (e.g., water, ethanol) necessitates vapor diffusion with DCM/hexane.
  • Disorder in Cyclopropyl Groups : High-resolution X-ray diffraction (≤0.8 Å) and low-temperature (100 K) data collection reduce thermal motion artifacts.
  • Data Refinement : Use SHELX or OLEX2 with restraints for flexible substituents .

Basic: How is the compound’s biological activity assessed in preclinical studies?

Methodological Answer:

  • In Vitro Assays :
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
    • Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity.
  • ADME Profiling : Microsomal stability (CYP450) and Caco-2 permeability studies guide lead optimization .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Purity Verification : HPLC (>98% purity) and elemental analysis to exclude batch variability.
  • Cell Line Authentication : STR profiling to ensure consistency across labs .

Basic: What methods evaluate the compound’s solubility and stability?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV spectrophotometry.
  • Thermal Stability : TGA/DSC to determine decomposition points (typically >200°C for thiadiazoles).
  • Photostability : Exposure to UV light (ICH Q1B guidelines) with HPLC monitoring .

Advanced: What experimental approaches elucidate its mechanism of action?

Methodological Answer:

  • Target Engagement : SPR or ITC for binding affinity to suspected targets (e.g., kinases).
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling perturbations.
  • Cellular Localization : Confocal microscopy with fluorescently tagged analogs .

Advanced: How can computational modeling predict structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Glide to map interactions with target proteins (e.g., ATP-binding pockets).
  • QSAR Models : CoMFA/CoMSIA using Hammett constants for electronic effects of substituents.
  • MD Simulations : GROMACS for conformational stability of the cyclopropyl-thiophene motif .

Advanced: What strategies guide SAR studies for derivatives?

Methodological Answer:

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the thiadiazole core to enhance metabolic stability.
  • Bioisosteric Replacement : Substitute thiophene with furan or selenophene to modulate π-stacking.
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands to degrade disease-related proteins .

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